molecular formula C11H14BrNO3 B1421563 tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate CAS No. 719310-30-2

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

Cat. No. B1421563
M. Wt: 288.14 g/mol
InChI Key: VHYZXADBMOZCLV-UHFFFAOYSA-N
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Description

Tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C11H14BrNO3 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate consists of 11 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

While specific chemical reactions involving tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate are not available, carbamates in general are known to participate in a variety of chemical reactions. For example, they can play a role in drug-target interactions or improve the biological activity of parent molecules .

Scientific Research Applications

1. Intermediate in Organic Synthesis

Tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate serves as an important intermediate in various organic syntheses. For instance, its derivatives, like tert-butyl N-(2-bromophenyl)carbamate, have been utilized in novel reduction reactions of perfluoroalkyl ketones, showing unique reactivity in the presence of lithium alkoxides (Sokeirik et al., 2006). Similarly, compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate have been studied for their crystal structures, contributing to the understanding of hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).

2. Photovoltaic Material Production

In the field of organic photovoltaics, tert-butyl (5-bromo-2-hydroxyphenyl)carbamate-related compounds have found applications. For example, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate has been synthesized for its potential use in organic photovoltaic materials, demonstrating the compound's versatility in electronic applications (Chmovzh & Rakitin, 2021).

3. Enzymatic Kinetic Resolution

This compound also plays a crucial role in enzymatic kinetic resolution processes. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, is a significant example. This process achieved excellent enantioselectivity, highlighting the compound's importance in producing optically pure enantiomers (Piovan et al., 2011).

4. Antioxidant Properties in Polymer Science

In polymer science, derivatives of tert-butyl (5-bromo-2-hydroxyphenyl)carbamate have been synthesized for their antioxidant properties. For example, a monomeric antioxidant with carbamate groups was synthesized from the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol and azidomaleimide, which was then grafted onto polyethylene. This application showcases the compound's potential in enhancing the stability and longevity of polymeric materials (Kim, 2004).

properties

IUPAC Name

tert-butyl N-(5-bromo-2-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(15)13-8-6-7(12)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYZXADBMOZCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678743
Record name tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate

CAS RN

719310-30-2
Record name tert-Butyl (5-bromo-2-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Huvelle, A Alouane, T Le Saux, L Jullien… - Organic & Biomolecular …, 2017 - pubs.rsc.org
Kinetic analysis of the disassembly of self-immolative spacers based on cyclisation processes was performed. Five compounds were synthesized belonging to two different series, and …
Number of citations: 17 pubs.rsc.org
EK Jung, LI Pilkington, D Barker - The Journal of Organic …, 2016 - ACS Publications
The enantioselective synthesis of 2,3-disubstituted benzomorpholines, analogues of 1,4-benzodioxane natural products, has been achieved via addition of electron-rich aromatic …
Number of citations: 14 pubs.acs.org
S Huvelle - 2017 - theses.fr
Introduit originellement par Katzenellenbogen en 1980, les espaceurs auto-immolables sont définis comme des assemblages covalents capable de corréler la coupure de deux liaisons…
Number of citations: 5 www.theses.fr

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